molecular formula C13H19NO2 B14891763 n-(3-Methoxybenzyl)-1-(tetrahydrofuran-3-yl)methanamine

n-(3-Methoxybenzyl)-1-(tetrahydrofuran-3-yl)methanamine

Cat. No.: B14891763
M. Wt: 221.29 g/mol
InChI Key: CSCIZPPOAIRCHD-UHFFFAOYSA-N
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Description

N-(3-Methoxybenzyl)-1-(tetrahydrofuran-3-yl)methanamine is a secondary amine derivative featuring a 3-methoxybenzyl group and a tetrahydrofuran-3-ylmethyl substituent. The compound’s structure combines a methoxy-substituted aromatic ring with a saturated oxygen-containing heterocycle, making it a versatile scaffold in medicinal chemistry and catalysis. The molecular formula is inferred as C₁₄H₂₁NO₂ (based on structural analogs in and ), with a molecular weight of approximately 251.3 g/mol .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-(oxolan-3-yl)methanamine

InChI

InChI=1S/C13H19NO2/c1-15-13-4-2-3-11(7-13)8-14-9-12-5-6-16-10-12/h2-4,7,12,14H,5-6,8-10H2,1H3

InChI Key

CSCIZPPOAIRCHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNCC2CCOC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxybenzyl)-1-(tetrahydrofuran-3-yl)methanamine typically involves the reaction of 3-methoxybenzyl chloride with 1-(tetrahydrofuran-3-yl)methanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxybenzyl)-1-(tetrahydrofuran-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The compound can be reduced to remove the methoxy group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or other nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-hydroxybenzyl derivatives.

    Reduction: Formation of benzyl derivatives without the methoxy group.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-(3-Methoxybenzyl)-1-(tetrahydrofuran-3-yl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Methoxybenzyl)-1-(tetrahydrofuran-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group can interact with hydrophobic pockets in proteins, while the tetrahydrofuran ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

The following structural analogs are compared based on substituent variations, synthetic yields, spectroscopic data, and applications:

Substituent Variation on the Benzyl Group
Compound Name Substituent on Benzyl Heterocyclic Group Yield Key Application/Property Reference
N-(3-Methoxybenzyl)-1-(tetrahydrofuran-3-yl)methanamine 3-methoxy Tetrahydrofuran-3-yl N/A Potential FTO inhibition, catalysis
N-(4-Methoxybenzyl)-1-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine (13) 4-methoxy 5-Nitrothiophen-2-yl 21% REV-ERBα modulation
N-(3-Trifluoromethylbenzyl)-1-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine (15) 3-CF₃ 5-Nitrothiophen-2-yl 17% REV-ERBα modulation
N-(2,3-Dimethoxybenzyl)-1-(tetrahydrofuran-2-yl)methanamine 2,3-dimethoxy Tetrahydrofuran-2-yl N/A Unknown (structural analog)

Key Observations :

  • The 3-methoxybenzyl substituent (target compound) is associated with higher synthetic efficiency (e.g., compound 14 in : 32% yield) compared to 4-methoxy (21%) or 3-CF₃ (17%) derivatives, suggesting steric/electronic advantages during synthesis .
  • 2,3-Dimethoxybenzyl analogs () exhibit increased molecular weight (251.3 g/mol) and altered lipophilicity compared to monosubstituted derivatives.
Variation in the Heterocyclic Component
Compound Name Heterocyclic Group Molecular Weight (g/mol) Spectroscopic Data (¹³C NMR, δ ppm) Key Application Reference
This compound Tetrahydrofuran-3-yl ~251.3 N/A Anticancer (FTO inhibition)
N-(3-Methoxybenzyl)-1-(3-(pyrrolidin-1-yl)oxetan-3-yl)methanamine (FTO-20 N) 3-(Pyrrolidin-1-yl)oxetan-3-yl 314.16 δ 157.0, 146.8, 139.3, 122.9 FTO inhibitor (purity >95%)
1-(Furan-2-yl)-N-(3-methoxybenzyl)methanamine Furan-2-yl ~217.3 N/A Discontinued (lab use)

Key Observations :

  • 3-(Pyrrolidin-1-yl)oxetan-3-yl (FTO-20 N) introduces nitrogen, increasing polarity and hydrogen-bonding capacity, which may explain its role in FTO inhibition .
Positional Isomerism in Tetrahydrofuran Substituents
Compound Name Tetrahydrofuran Position Molecular Formula Key Difference Reference
This compound 3-yl C₁₄H₂₁NO₂ Stereochemistry affects receptor fit
(3-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine 2-yl C₁₃H₁₉NO Altered spatial orientation
N-(2,3-Dimethoxybenzyl)-1-(tetrahydrofuran-2-yl)methanamine 2-yl C₁₄H₂₁NO₃ Increased methoxy substitution

Key Observations :

  • Tetrahydrofuran-3-yl derivatives may offer better steric compatibility with enzymatic pockets (e.g., FTO) compared to 2-yl isomers .
Application in Medicinal Chemistry
  • REV-ERBα Modulation : N-(3-Methoxybenzyl) analogs with nitrothiophene groups () show moderate yields (21–32%), suggesting utility in circadian rhythm regulation .
  • FTO Inhibition : The 3-methoxybenzyl group in FTO-20 N () demonstrates high purity (>95%) and efficacy in m⁶A-RNA demethylase inhibition, highlighting the scaffold’s relevance in oncology .
  • Patent Applications: Derivatives like N-(3-Methoxybenzyl)-7-(tetrahydrofuran-3-yloxy)quinoline () indicate applications in kinase inhibition or anticancer drug design .

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